molecular formula C19H17N3O5 B3017691 4-[(4,5-Dimethoxy-2-nitrophenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one CAS No. 10234-92-1

4-[(4,5-Dimethoxy-2-nitrophenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one

Cat. No.: B3017691
CAS No.: 10234-92-1
M. Wt: 367.361
InChI Key: JTQCURYQPCFEPC-UHFFFAOYSA-N
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Description

4-[(4,5-Dimethoxy-2-nitrophenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one is a useful research compound. Its molecular formula is C19H17N3O5 and its molecular weight is 367.361. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Molecular Crystal Structure : A study by Maru & Shah (2013) focused on synthesizing and characterizing a related compound, 4-(4,5-dimethoxy-2-nitrophenyl)-2,6-dimethyl-3,5-dicarbmethoxy-1,4-dihydropyridine. This study described a novel synthesis method and provided detailed molecular crystal structures.

  • Novel 4-Arylpyrimidine Derivatives : Kuno et al. (1992) researched novel 4-arylpyrimidine derivatives, which showed potential as cerebral protective agents with anti-anoxic and anti-lipid peroxidation activities (Kuno et al., 1992).

  • Microwave-Irradiated Synthesis : Another study by Maru & Shah (2015) discussed the microwave-irradiated synthesis of a similar compound, emphasizing its characterization through various spectroscopic techniques and single-crystal X-ray diffraction.

  • Anticonvulsant and Neurotoxic Properties : A study examined the anticonvulsant and neurotoxic properties of N-phenyl derivatives of the phthalimide pharmacophore, which are structurally related to the compound (Vamecq et al., 2000).

  • Complex Formation with 4-Nitrophenol : Jin et al. (2000) researched the formation of a 1:1 hydrogen-bonded dimer between 4-nitrophenol and 4-methylpyridine, a process relevant to the chemical behavior of similar compounds (Jin et al., 2000).

  • Schiff’s Bases and 2-Azetidinones : Thomas et al. (2016) studied the synthesis and pharmacological activity of Schiff’s bases and 2-azetidinones, providing insight into the potential antidepressant and nootropic activities of these compounds (Thomas et al., 2016).

Properties

IUPAC Name

4-[(4,5-dimethoxy-2-nitrophenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O5/c1-12-15(19(23)21(20-12)14-7-5-4-6-8-14)9-13-10-17(26-2)18(27-3)11-16(13)22(24)25/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTQCURYQPCFEPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC(=C(C=C2[N+](=O)[O-])OC)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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